PNMT Inhibitory Activity: A Defined Biochemical Baseline Versus Potent hA3G-Stabilizing Analogs
N-(5-Amino-2-methylphenyl)-3-methoxybenzamide exhibits weak PNMT inhibitory activity with a Ki of 1.11E+6 nM (1.11 mM) [1]. This value is approximately 3,265-fold weaker than the PNMT inhibitor with Ki = 340 nM reported for benzamide analog BDBM50217385 [2]. This pronounced difference in PNMT affinity establishes the compound as a useful negative control or selectivity benchmark in assay panels where PNMT engagement must be excluded as a confounding factor.
| Evidence Dimension | PNMT inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | Benzamide analog BDBM50217385 (CHEMBL145491), Ki = 340 nM; Bovine PNMT, radiochemical assay |
| Quantified Difference | ~3,265-fold weaker PNMT inhibition by target compound |
| Conditions | In vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) using radiochemical assay [1]; Comparator data from bovine adrenal PNMT assay [2] |
Why This Matters
This quantitative PNMT profiling data allows researchers to use the compound as a selectivity control, ensuring that any observed hA3G stabilization or antiviral effect is not confounded by PNMT off-target engagement.
- [1] BindingDB Entry BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT). In vitro radiochemical assay. View Source
- [2] BindingDB Entry BDBM50217385 (CHEMBL145491). Ki = 340 nM against bovine adrenal PNMT. View Source
